molecular formula C4H3ClN4O3 B087195 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine CAS No. 1007-99-4

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

Cat. No. B087195
CAS RN: 1007-99-4
M. Wt: 190.54 g/mol
InChI Key: UTTPUMOOQSNOHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, a closely related compound, reveals insights into the challenges and strategies involved in introducing nitro and chloro substituents into the pyrimidine ring. A notable approach involves the unusual aromatic substitution of the nitro group in 2-amino-4-hydroxy-5-nitropyrimidin-6-one by chloride, demonstrating the complexity of achieving specific substitution patterns on the pyrimidine ring (Lopez et al., 2009).

Molecular Structure Analysis

The structural analysis of symmetrically 4,6-disubstituted 2-aminopyrimidines, including nitroso derivatives, highlights the impact of substituents on the molecular and electronic structure of pyrimidines. These compounds exhibit polarized molecular-electronic structures, which lead to extensive hydrogen bonding and supramolecular structures ranging from zero-dimensional to three-dimensional networks. Such structural diversity underpins the importance of detailed structural analysis in understanding the properties of substituted pyrimidines (Quesada et al., 2004).

Chemical Reactions and Properties

The reactivity of 2-amino-4,6-dichloro-5-nitropyrimidine towards various chemical reactions, such as acylation and oxidation, reveals the potential of this compound as a precursor for further chemical modifications. The acylation and subsequent oxidation of 4-chloro-6-hydroxyaminopyrimidines, for example, lead to the synthesis of 4-chloro-6-nitro(nitroso)pyrimidines, illustrating the compound's versatility in organic synthesis (Yagodina et al., 1989).

Physical Properties Analysis

The analysis of physical properties, such as crystal packing, hydrogen-bond patterns, and intermolecular forces of 2-amino-5-nitropyrimidine polymorphs, provides valuable insights into the solid-state characteristics of such compounds. Understanding these properties is essential for predicting the stability, solubility, and reactivity of pyrimidine derivatives in various applications (Aakeröy et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine derivatives are influenced by their functional groups, which dictate their reactivity and interactions with other molecules. The study of hydrogen bonding in nitroaniline analogs, for example, sheds light on the types of intermolecular interactions that can be expected in 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine, influencing its behavior in chemical syntheses and potential applications (Glidewell et al., 2003).

Scientific Research Applications

  • 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is an intermediate in the synthesis of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT. An unusual aromatic substitution reaction during its synthesis has been reported (Lopez et al., 2009).

  • It plays a role in the synthesis of esters of (4-amino-5-nitro-6-pyrimidyl)amino acids, which are further reduced to form 4-amino-6-hydroxy-7,8-dihydropteridines, relevant in the study of amino acids and potentially in drug development (Cherkasov et al., 1969).

  • The compound has been used in the creation of pyrrolo[3,2-d]pyrimidines, a class of compounds related to cytokinins, which are important in plant growth and development (Gregson et al., 1985).

  • It serves as a reactant in the synthesis of optically active imidazo[1,2-a]pyrimidines, which have potential applications in medicinal chemistry (Bakavoli et al., 2005).

  • Its derivatives have been studied for their unique reactivity, which leads to the formation of highly substituted ethylenes, of interest in organic chemistry and pharmaceuticals (Clark et al., 1974).

  • Its structural properties have been analyzed, revealing insights into hydrogen bonding in nitroaniline analogues. This is significant for understanding intermolecular interactions in crystallography and materials science (Glidewell et al., 2003).

  • It has been used in the synthesis of potential anticancer agents, specifically in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, highlighting its potential application in cancer research (Temple et al., 1983).

properties

IUPAC Name

2-amino-4-chloro-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTPUMOOQSNOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289270
Record name 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

CAS RN

1007-99-4
Record name 1007-99-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Stuart, DW West, HCS Wood - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… Aminoacetonitrile (5 g.) in ethanol (25 ml.) was added slowly, with stirring, to a solution of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine (1 0 g.) in ethanol (400 ml.) and the mixture …
Number of citations: 2 pubs.rsc.org
J Davoll, DD Evans - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
THE structural similarity between purine nucleosides, pteridines, and riboflavin has been noted by several authors, l. who have also suggested that 8-glycosyl-or S-glycitylpteridines …
Number of citations: 36 pubs.rsc.org
A Stuart, HCS Wood - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… A suspension of 2-amino-4-chloro6-hydroxy-5-nitropyrimidine (0.8 g.) in ethanol (200 ml.) was added, and the mixture was refluxed gently for 20 min. On cooling, a pale yellow solid (0.8 …
Number of citations: 0 pubs.rsc.org
R Brown, M Joseph, T Leigh, ML Swain - Journal of the Chemical …, 1977 - pubs.rsc.org
7,8-Dihydro-8-methylpterin (3) has been prepared by reduction of [2-amino-5-(p-chlorophenylazo)-6-hydroxypyrimidin-4-yl(methyl)amino]acetaldehyde (7; X = N2C6H4Cl) and by …
Number of citations: 13 pubs.rsc.org
M Graupner, H Xu, RH White - Journal of bacteriology, 2002 - Am Soc Microbiol
… 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine was prepared as described by Davoll and Evans (5). Ribitylamine was prepared by catalytic hydrogenation of ribose oxime (18). A …
Number of citations: 53 journals.asm.org
RA Lazarus, RF Dietrich, DE Wallick, SJ Benkovic - Biochemistry, 1981 - ACS Publications
… To this stirred solution 2.5 g (131 mmol) of 2-amino-4-chloro6-hydroxy-5-nitropyrimidine (Pfleiderer & Walter, 1964) was added in small portions over a period of 1.5 h, and the tem…
Number of citations: 81 pubs.acs.org
GWE Plaut, RA Harvey - Methods in enzymology, 1971 - Elsevier
… For example, 2-amino-4-hydroxy-6,7-dimethyl-8-(l~-u-ribityl) pteridine has been prepared by the interaction of 2-amino-4-chloro-6hydroxy-5-nitropyrimidine with ribitylamine followed by …
Number of citations: 95 www.sciencedirect.com
T Rowan, HCS Wood - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… An alternative synthesis for the %methyl derivative (25) involved condensation of 2-amino-4-chloro-6-hydroxy5-nitropyrimidine with the diethyl acetal of methylaminoacetaldehyde to …
Number of citations: 43 pubs.rsc.org
EC TAYLOR - Progress in Medicinal Chemistry, 1988 - books.google.com
Of all the diseases that have afflicted mankind, none evokes more fear than the collective group known as cancer, acknowledged as the second most common cause of death among …
Number of citations: 0 books.google.com
T Rowan - 1964 - search.proquest.com
An account is given of the methods which are at present available for the aynthesis of 8-substituted pteridines and the closely allied 9-substituted isoalloxazine derivatives. The theories …
Number of citations: 3 search.proquest.com

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